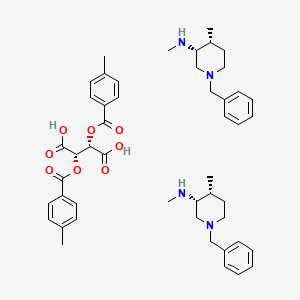
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate) is a useful research compound. Its molecular formula is C48H62N4O8 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate) is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine structure and its hemi-succinate derivative, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C48H62N4O8, with a molecular weight of approximately 823.02 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors due to the presence of the piperidine moiety.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as α-glucosidase and other metabolic enzymes involved in carbohydrate metabolism .
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can effectively inhibit bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Antidiabetic Properties
The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro assays demonstrated that certain derivatives possess strong inhibitory activity compared to standard drugs like acarbose . This suggests a promising role in managing postprandial blood glucose levels.
Case Studies
- In Vitro Studies : A study assessed the efficacy of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi-succinate in inhibiting α-glucosidase activity. The results indicated IC50 values comparable to established inhibitors, suggesting significant potential for diabetes management .
- Neuropharmacological Effects : Other research explored the modulation of dopamine and serotonin transporters by piperidine derivatives. Findings indicated that certain analogs could selectively inhibit these transporters, hinting at possible applications in treating mood disorders .
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of this compound. Initial data suggest low toxicity levels; however, comprehensive studies are necessary to establish a definitive safety profile. The compound is classified with precautionary statements indicating potential irritant effects .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14+/m011/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVABTUJQIMJG-RTYIFCCMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














